molecular formula C6H4BrClIN B13936939 3-Bromo-5-chloro-4-iodoaniline

3-Bromo-5-chloro-4-iodoaniline

Cat. No.: B13936939
M. Wt: 332.36 g/mol
InChI Key: DWAXZLJZJKIQNN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-iodobenzenamine is an aromatic amine compound with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring along with an amino group. The unique combination of halogens makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-iodobenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and iodination of aniline derivatives. For instance, paraiodoaniline can be reacted with bromochlorohydantoin in the presence of absolute ethyl alcohol to form an intermediate, which is then further reacted with hypophosphorous acid and sodium nitrite to yield 3-Bromo-5-chloro-4-iodobenzenamine .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. The use of bromochlorohydantoin as a solvent and reagent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are typically mild, and the process involves steps such as filtration and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-iodobenzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-4-iodobenzenamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with halogenated aromatic structures.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-4-iodobenzenamine exerts its effects involves interactions with various molecular targets. The presence of halogens can influence the compound’s reactivity and binding affinity to different receptors or enzymes. The amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-iodobenzenamine is unique due to the presence of three different halogens and an amino group on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

3-bromo-5-chloro-4-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

DWAXZLJZJKIQNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)N

Origin of Product

United States

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